Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
CAS No.:
Cat. No.: VC15788222
Molecular Formula: C11H12BrNO3
Molecular Weight: 286.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO3 |
|---|---|
| Molecular Weight | 286.12 g/mol |
| IUPAC Name | methyl 5-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate |
| Standard InChI | InChI=1S/C11H12BrNO3/c1-13-3-4-16-9-6-7(11(14)15-2)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | SGYSESBLMURYOL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCOC2=C1C(=CC(=C2)C(=O)OC)Br |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name derives from its benzoxazine backbone, a bicyclic structure combining a benzene ring fused to a 1,4-oxazine moiety. Key substituents include:
-
Bromine at position 5, influencing electronic properties and reactivity .
-
Methyl group at position 4, contributing to steric effects and ring conformation .
-
Ester group (methyl carboxylate) at position 7, enhancing solubility and enabling further derivatization .
Comparative analysis with CAS 214848-39-2 (methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-carboxylate) reveals that replacing the 3-oxo group with a 4-methyl group alters hydrogen-bonding capacity and redox potential . The absence of a ketone moiety likely reduces polarity, as evidenced by the higher log P value (2.42) observed in the analog 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b] oxazine .
Synthetic Pathways and Optimization
Boronation Reactions
A critical step in synthesizing benzoxazine derivatives involves Miyaura borylation. For the analog 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1, oxazine, this reaction achieved 65% yield using PdCl₂(dppf)-CH₂Cl₂, bis(pinacolato)diboron, and potassium acetate in DMF at 90°C . The protocol’s success hinges on rigorous degassing and argon atmosphere, minimizing palladium catalyst deactivation .
Reduction of Oxazinones
The reduction of 6-bromo-5-methyl-4H-benzo oxazin-3-one to its dihydro counterpart using BH₃·THF in tetrahydrofuran (86% yield) demonstrates the feasibility of modifying the oxazine ring’s oxidation state . Applying this to the target compound would require preserving the ester group during reduction, necessitating mild conditions to prevent hydrolysis.
Physicochemical Properties and Drug-Likeness
Physicochemical profiling of the analog 1154740-48-3 provides predictive insights:
The ester group at position 7 may improve membrane permeability but could necessitate prodrug strategies for therapeutic applications.
Biological Activity and Applications
While direct pharmacological data for the target compound are unavailable, its structural analogs exhibit diverse bioactivities:
-
Antibiotic potential: Benzoxazines inhibit bacterial DNA gyrase, with bromine enhancing target affinity .
-
CYP1A2 inhibition: The 5-methyl analog shows moderate CYP1A2 inhibition (IC₅₀ ~1 µM), suggesting drug-drug interaction risks .
-
BBB permeability: High BBB permeation (log Kp = -5.77 cm/s) indicates potential CNS applications .
Stability and Degradation Pathways
Accelerated stability studies on related esters reveal two primary degradation routes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume